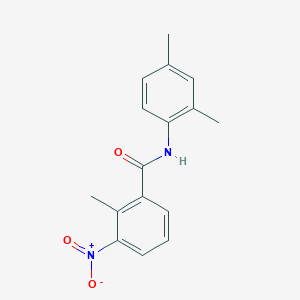![molecular formula C14H11N5O B5695655 N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)
N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide
Vue d'ensemble
Description
N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide, also known as PTBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PTBA is a small molecule inhibitor that has been shown to selectively target a specific protein, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
- N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide derivatives exhibit promising synthetic processes and are characterized by various spectroscopic methods. Patel and Patel (2015) synthesized a series of heterocyclic compounds and characterized them through elemental analysis, NMR, FT–IR, and LC-MS spectral studies (Patel & Patel, 2015).
Biological Activities
- These compounds demonstrate notable biological activities. For instance, Patel et al. (2015) reported antibacterial activities against gram-positive and gram-negative bacteria and antifungal activities against various fungi (Patel et al., 2015). Additionally, Hebishy et al. (2020) synthesized novel benzamide-based compounds, some of which showed significant anti-influenza A virus activities (Hebishy, Salama, & Elgemeie, 2020).
Crystallography and Structural Analysis
- The crystal and molecular structures of similar compounds have been explored, providing insights into their molecular arrangements and interactions. Chinthal et al. (2020) studied the crystal structure of closely related benzamides (Chinthal et al., 2020).
Antioxidant and Antiradical Properties
- Some derivatives exhibit notable antioxidant and antiradical activities. Bekircan et al. (2008) synthesized a series of triazole derivatives and screened them for these properties (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Application in Electrophoresis
- N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide and related substances have been applied in capillary electrophoresis, a technique important in analytical chemistry. Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for such compounds (Ye, Huang, Li, Xiang, & Xu, 2012).
Antimicrobial and Antifungal Activities
- Derivatives of this compound show promising antimicrobial and antifungal activities. Gülerman et al. (2001) synthesized thioether derivatives showing significant antibacterial, antifungal, and antimycobacterial activities (Gülerman, Dogan, Rollas, Johansson, & Celik, 2001).
Solvent Effect on Acid-Base Behavior
- The effect of solvents on the acid-base behavior of similar compounds has been studied, which is crucial for understanding their chemical properties in different environments. Azimi et al. (2008) conducted a study on the acidity constants of 1,2,4-triazole derivatives in ethanol-water mixtures (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).
Propriétés
IUPAC Name |
N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-13(11-4-2-1-3-5-11)17-14-16-12(18-19-14)10-6-8-15-9-7-10/h1-9H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQBCWWGOQNMJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)

![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)

![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)

![1-[2-(2-bromo-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5695669.png)
![2,2-dimethyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5695676.png)